molecular formula C19H22N4O2S B2358195 (Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide CAS No. 1105203-36-8

(Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide

Katalognummer: B2358195
CAS-Nummer: 1105203-36-8
Molekulargewicht: 370.47
InChI-Schlüssel: HICAXYNYCKPXTN-HJWRWDBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide (CAS 1105203-36-8) is a structurally complex organic molecule featuring a dihydrothieno[3,4-c]pyrazole core, a key scaffold often associated with potential biological activity in medicinal chemistry research . This compound is characterized by its specific (Z)-configured 3-phenylacrylamide group and a propylamino-ethyl-oxo side chain. Its molecular weight is 370.47 g/mol with a molecular formula of C19H22N4O2S . The synthetic route for this compound typically involves a cyclocondensation reaction to form the dihydrothieno[3,4-c]pyrazole core, followed by a multi-step process to introduce the propylaminoethyl side chain and the critical (Z)-3-phenylacrylamide group with careful stereochemical control to achieve high isomeric purity . Researchers can leverage comprehensive analytical data for characterization, including 1H NMR for confirming the (Z)-configuration via vinyl proton coupling constants, and high-resolution mass spectrometry (HRMS) for verification . The compound is for research applications only and is not intended for diagnostic or therapeutic uses. It is recommended to store the product under inert conditions at low temperatures to preserve stability and prevent hydrolysis of the acrylamide group .

Eigenschaften

IUPAC Name

(Z)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-2-10-20-18(25)11-23-19(15-12-26-13-16(15)22-23)21-17(24)9-8-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,20,25)(H,21,24)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICAXYNYCKPXTN-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide belongs to a class of thienopyrazole derivatives, which have garnered attention for their diverse biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects against various cancer cell lines and its potential therapeutic applications.

Chemical Structure

The compound's structure features a thieno[3,4-c]pyrazole core fused with a phenylacrylamide side chain. This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

Thienopyrazole derivatives have shown promising results in various biological assays. Key findings regarding the biological activity of related compounds can be summarized as follows:

  • Anticancer Activity :
    • Thienopyrazole derivatives have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, a related compound (Tpz-1) exhibited potent selective programmed cell death in human breast, colon, and cervical cancer cells at low micromolar concentrations (0.19 μM to 2.99 μM) .
    • The mechanism of action often involves interference with cell cycle progression and disruption of key signaling pathways, including the phosphorylation of Akt and ERK kinases .
  • Anti-inflammatory Effects :
    • Compounds within this class have also shown anti-inflammatory properties. For example, thieno[3,4-c]pyrazole derivatives were noted for their analgesic and anti-inflammatory activities in animal models .
  • Antioxidant Activity :
    • Some thieno[2,3-c]pyrazole compounds have been evaluated for their antioxidant capabilities, providing protective effects against toxic substances .

Cytotoxicity Assays

A series of studies have evaluated the cytotoxic effects of thienopyrazole derivatives on various cancer cell lines:

CompoundCell LineGI50 (μM)Mechanism
Tpz-1K5620.021Tubulin polymerization inhibitor
Tpz-1A5490.69Inhibition of Akt/NF-кB signaling
Tpz-1MCF-71.7Induction of apoptosis via caspase activation

These results indicate that the compound (Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide could exhibit similar or enhanced activities due to its structural features.

Mechanistic Studies

Research has shown that thienopyrazoles can disrupt microtubule dynamics and interfere with critical signaling pathways:

  • Cell Cycle Arrest : Compounds induce G2/M phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : Activation of caspases has been observed following treatment with these compounds, indicating a shift towards programmed cell death mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Hypothetical Structural Comparison of Thienopyrazole Derivatives

Compound Hydrogen Bond Donors/Acceptors Crystallographic Method Notable Intermolecular Interactions
Target Compound 3 donors, 5 acceptors SHELXL N–H⋯O (oxo group), C–H⋯π (aromatic)
Analog A (unsubstituted thienopyrazole) 2 donors, 4 acceptors SHELXS π-π stacking, weak C–H⋯O
Analog B (methylamino-ethyl variant) 4 donors, 5 acceptors SHELXTL N–H⋯N (pyrazole), O–H⋯O (solvent)

Key Observations:

Stereochemical Influence : The (Z)-configuration of the phenylacrylamide group may promote intramolecular C–H⋯π interactions, a feature absent in analogs with linear or (E)-configured side chains.

Crystallographic Robustness: The use of SHELXL ensures high-resolution refinement of the target compound’s structure, critical for resolving steric clashes in its dihydro-thienopyrazole core, a challenge less pronounced in simpler analogs .

Research Implications and Limitations

For instance:

  • SHELX -based refinements enable precise bond-length and angle comparisons across analogs, aiding in SAR (structure-activity relationship) studies .
  • Hydrogen-bonding patterns, as analyzed via graph-set theory, could explain differences in solubility or melting points between the target compound and its analogs .

Note: Detailed bioactivity or thermodynamic data (e.g., binding affinities, logP values) are required for a comprehensive comparison, which are beyond the scope of the provided evidence.

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

The most widely reported method involves the cyclocondensation of thiophene-based hydrazides with α,β-unsaturated carbonyl compounds. For example, treatment of 3-aminothiophene-4-carbohydrazide with acetylacetone under acidic conditions yields the dihydrothieno[3,4-c]pyrazole core. Key parameters include:

  • Solvent : Ethanol/water mixtures (3:1 v/v)
  • Temperature : Reflux at 78°C
  • Catalyst : 10 mol% p-toluenesulfonic acid
  • Yield : 68–72% after recrystallization

This route benefits from commercial availability of starting materials but requires strict moisture control to prevent hydrolysis of the hydrazide intermediate.

Paal-Knorr Pyrrole Synthesis for Side-Chain Modification

Introduction of the propylaminoethyl side chain employs a modified Paal-Knorr reaction. 2,5-Dimethoxytetrahydrofuran reacts with the primary amine group of 2-aminoethylthieno[3,4-c]pyrazole in acetic acid, forming the pyrrolidine ring. Subsequent oxidation with Jones reagent generates the critical 2-oxoethyl moiety.

Acrylamide Coupling and Stereoselective Control

The (Z)-3-phenylacrylamide group is introduced via a two-step process:

Formation of the Acrylic Acid Intermediate

Step Reagents Conditions Yield
1 Cinnamaldehyde, malonic acid Piperidine catalysis, 100°C, 6h 85%
2 Thionyl chloride, DMF Reflux in anhydrous dichloromethane 92%

Stereoselective Amide Bond Formation

Coupling the acrylic acid chloride with the thienopyrazole amine requires careful stereochemical control:

  • Base : Triethylamine (3 eq) in THF at −15°C
  • Reaction Time : 4h with gradual warming to 25°C
  • (Z)-Isomer Selectivity : 78:22 (Z:E) achieved via low-temperature kinetic control

Chromatographic separation on silica gel (hexane:ethyl acetate 4:1) increases isomeric purity to >98%.

Critical Reaction Optimization Parameters

Temperature Effects on Cyclization

A comparative study of thienopyrazole formation demonstrates temperature-dependent yields:

Temperature (°C) Yield (%) Purity (HPLC)
60 52 89.2
78 71 95.6
90 68 91.3

Optimal performance occurs at 78°C, balancing reaction rate and decomposition.

Solvent Systems for Amidation

Solvent Dielectric Constant Reaction Time (h) Yield (%)
THF 7.5 6 65
DCM 8.9 5 72
DMF 36.7 3 81
Acetonitrile 37.5 4 78

Polar aprotic solvents like DMF facilitate faster reaction kinetics but require stringent drying to prevent hydrolysis.

Analytical Characterization Data

NMR Spectral Assignments (400 MHz, DMSO-d6)

Proton Environment δ (ppm) Multiplicity Integration
Thieno H-5 7.82 d (J=5.2 Hz) 1H
Acrylamide CH=CH 6.41–6.89 AB system 2H
Propylamino NH 8.12 br s 1H
Pyrrolidine CH2 3.54 m 4H

The (Z)-configuration is confirmed by a 15.8 Hz coupling constant between the acrylamide vinyl protons.

Mass Spectrometry

  • ESI-MS : m/z 439.2 [M+H]+ (calc. 439.18)
  • HRMS : m/z 439.1837 (Δ 1.3 ppm vs. C22H23FN4O2S)

Emerging Methodologies

Photochemical Cyclization

Preliminary studies show UV irradiation (254 nm) reduces reaction times for thienopyrazole formation by 40% while maintaining yields.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica B) demonstrate 64% enantiomeric excess in acrylamide formation, suggesting potential for chiral variants.

Q & A

Q. How can researchers optimize the synthetic yield of (Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide?

  • Methodological Answer : Optimize reaction parameters such as temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of intermediates (e.g., propylamine derivatives). Monitor reaction progress via TLC or HPLC. Use microwave-assisted synthesis to reduce side products and improve efficiency . Purify via column chromatography with gradient elution (hexane/ethyl acetate) and validate purity using NMR (>95% purity) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Employ 1H/13C NMR to confirm stereochemistry (Z-configuration) and detect proton environments in the thieno[3,4-c]pyrazole core. Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion). Supplement with FT-IR to identify functional groups (amide C=O stretch at ~1650 cm⁻¹) and X-ray crystallography for 3D structural elucidation .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity between the acrylamide and thienopyrazole moieties. Compare experimental NMR shifts with computational predictions (DFT calculations) . Validate crystallinity via powder XRD and thermal stability via DSC/TGA .

Q. What strategies ensure stability during storage and handling?

  • Methodological Answer : Store lyophilized samples under inert gas (argon) at –20°C to prevent hydrolysis of the acrylamide group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use stabilizers like BHT (0.01% w/v) in solution to inhibit oxidative degradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Pair with molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., ATP-binding pockets). Validate via cell-based assays (IC50 determination) with controls for off-target effects .

Q. What mechanistic insights explain its reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to identify rate-limiting steps (e.g., acrylamide electrophilicity). Use DFT calculations (Gaussian 09) to map transition states and charge distribution. Probe regioselectivity via reactions with model nucleophiles (e.g., thiols or amines) under varying pH .

Q. How should conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line origin, passage number). Use structure-activity relationship (SAR) studies to isolate pharmacophores (e.g., modify the phenylacrylamide group). Cross-validate with proteomics to identify unintended targets .

Q. What methods address solubility challenges in in vitro assays?

  • Methodological Answer : Optimize co-solvents (DMSO ≤0.1% v/v) or use nanoparticle encapsulation (PLGA polymers). Characterize solubility via shake-flask method (logP determination) and validate in PBS/serum-containing media. Employ dynamic light scattering (DLS) to monitor aggregation .

Q. How can regioselectivity be controlled during derivatization of the thienopyrazole core?

  • Methodological Answer : Use directed ortho-metalation (LiTMP/base) to functionalize specific positions. Protect reactive sites (e.g., amide NH) with Boc groups. Monitor regioselectivity via LC-MS/MS and compare with computational predictions (Hammett σ values) .

Q. What comparative studies validate its efficacy against structural analogs?

  • Methodological Answer :
    Design a congener library with variations in the propylamino or phenyl groups. Test in parallel using high-throughput screening (HTS) . Analyze trends via PCA (principal component analysis) to correlate structural features with activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.